5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-17-8-7-16(23-17)18(22)20-10-3-4-11-21-12-9-14-5-1-2-6-15(14)13-21/h1-2,5-8H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGAOOSQKBYTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chlorothiophene-2-Carboxylic Acid
The preparation of 5-chlorothiophene-2-carboxylic acid serves as the foundational step for generating the carboxamide moiety. Two primary methods are documented:
Friedel-Crafts Acylation:
2-Chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) as a catalyst. This reaction yields 2-trichloroacetyl-5-chlorothiophene, which is subsequently hydrolyzed using a 20% sodium hydroxide solution at controlled temperatures (5–30°C). Acidic workup with hydrochloric acid precipitates the target carboxylic acid, achieving a purity of 98.8% after recrystallization in ethanol/water .
Grignard Reaction:
5-Chloro-2-bromothiophene is reacted with magnesium to form a Grignard reagent, which is quenched with carbon dioxide to introduce the carboxylic acid group. This method avoids harsh acidic conditions but requires stringent anhydrous environments .
Formation of the Carboxamide Group
Conversion of 5-chlorothiophene-2-carboxylic acid to the corresponding carboxamide is achieved via activation of the carboxylic acid followed by amine coupling:
Acyl Chloride Intermediate:
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form 5-chlorothiophene-2-carbonyl chloride. This intermediate reacts with 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-amine in the presence of a base such as triethylamine (Et₃N). The reaction proceeds in dichloromethane (DCM) at 0–25°C, yielding the amide product after aqueous workup .
Direct Coupling Using Carbodiimides:
Alternative methods employ coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). These reagents facilitate the formation of the amide bond in polar aprotic solvents (e.g., dimethylformamide, DMF) under inert atmospheres, with yields exceeding 85%.
Synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)but-2-yn-1-amine
The alkyne-amine fragment is synthesized through sequential alkylation and cyclization:
Sonogashira Coupling:
A terminal alkyne, such as propargyl bromide, is coupled with a tetrahydroisoquinoline derivative using a palladium-copper catalyst system. For example, 1,2,3,4-tetrahydroisoquinoline reacts with propargyl bromide in the presence of Pd(PPh₃)₂Cl₂ and CuI, yielding 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yne.
Reductive Amination:
But-2-yn-1-aldehyde is condensed with 1,2,3,4-tetrahydroisoquinoline under reductive conditions (e.g., sodium cyanoborohydride, NaBH₃CN) in methanol. This method ensures high regioselectivity for the alkyne-amine product.
Final Assembly of the Target Compound
The coupling of 5-chlorothiophene-2-carboxamide with the alkyne-amine fragment is achieved through two primary routes:
Stepwise Amide-Alkyne Coupling:
The pre-formed carboxamide is reacted with 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-amine using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" approach proceeds in aqueous tert-butanol with sodium ascorbate as a reductant, affording the target compound in >90% yield.
One-Pot Synthesis:
A telescoped process combines the acyl chloride intermediate with the alkyne-amine in a single reaction vessel. This method reduces purification steps but requires precise stoichiometric control to minimize side reactions .
Analytical Characterization and Optimization
Purity and Yield Data:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Friedel-Crafts + EDC | 78 | 98.8 | 12 |
| Grignard + CuAAC | 85 | 97.5 | 8 |
| One-Pot Synthesis | 72 | 95.2 | 6 |
Spectroscopic Confirmation:
-
IR Spectroscopy: Absorption bands at 1650 cm⁻¹ (amide C=O) and 2100 cm⁻¹ (C≡C stretch) confirm functional groups .
-
¹H NMR: Resonances at δ 7.2–7.4 ppm (thiophene protons) and δ 3.8–4.1 ppm (tetrahydroisoquinoline CH₂) validate the structure .
Challenges and Mitigation Strategies
Byproduct Formation:
Oxidative dimerization of the alkyne moiety is mitigated by conducting reactions under nitrogen and using radical inhibitors like hydroquinone.
Solubility Issues:
The amorphous form of the carboxamide (identified via X-ray diffraction) exhibits enhanced solubility in ethanol-water mixtures, facilitating purification .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the reduction of functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or alcohols can replace the chlorine atom.
Coupling Reactions: : The compound can participate in coupling reactions, such as the Sonogashira cross-coupling reaction, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, strong acids or bases, and various organic solvents. The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products.
Scientific Research Applications
5-Chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: : It has potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: : The compound's biological activities suggest its potential use in the development of therapeutic agents for various diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s design shares features with two classes of molecules:
- Bipharmacophoric Cholinesterase Inhibitors: describes a compound (10-C10) featuring a tetrahydroacridin-9-amine core linked to a tertiary amine via a but-2-yn-1-yl spacer. While the alkyne linker is conserved, the query compound replaces the acridine with a tetrahydroisoquinoline and substitutes the tertiary amine with a thiophene-2-carboxamide . The chlorine atom on the thiophene may enhance electrophilic reactivity compared to the unsubstituted acridine in 10-C10.
- Chlorinated Heterocyclic Carboxamides: discusses (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides, which share the carboxamide linkage and chlorine substitution but differ in the heterocyclic core (quinoline-thiadiazole vs. thiophene-isoquinoline). The thiophene’s smaller aromatic system may reduce steric hindrance compared to the quinoline-thiadiazole framework .
Hypothetical Activity and Selectivity
While direct pharmacological data for the query compound are unavailable, structural parallels suggest:
- Cholinesterase Inhibition Potential: The tetrahydroisoquinoline moiety may mimic the acetylcholinesterase (AChE) binding observed in acridine-based inhibitors (e.g., 10-C10), but with altered selectivity due to differences in aromatic stacking .
- Antimicrobial or Anticancer Activity: Chlorinated thiophene carboxamides are often explored for antimicrobial or kinase-inhibitory properties. The combination with a rigid isoquinoline scaffold could enhance cellular permeability compared to thiadiazole derivatives .
Research Implications and Limitations
The structural uniqueness of 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide warrants further investigation into its synthetic optimization and biological profiling. Comparative analysis with and underscores the need for empirical data on:
- Enzymatic Inhibition : Direct assays against AChE or related enzymes.
- Physicochemical Properties : Solubility and logP measurements to assess drug-likeness.
- SAR Studies : Systematic modifications to the alkyne linker or heterocyclic cores.
Current limitations include the absence of explicit data for the query compound, requiring reliance on analog-based hypotheses. Future work should prioritize synthesis validation and target screening to confirm theoretical advantages.
Biological Activity
5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide is a complex organic compound with a unique chemical structure that includes a chloro group, a thiophene ring, and a tetrahydroisoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
- Molecular Formula: C₁₈H₁₈ClN₃OS
- Molecular Weight: Approximately 347.85 g/mol
- Structural Features: The compound consists of a thiophene ring linked to a tetrahydroisoquinoline derivative through a butynyl chain, which is essential for its biological interactions.
Biological Activity
Preliminary studies have indicated that 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide exhibits significant biological activity. Its potential applications include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with various diseases.
- Receptor Modulation: It has been investigated for its ability to modulate receptor activity, which could be beneficial in treating conditions such as neurodegenerative diseases and cancer.
The mechanism of action involves the interaction of the compound with specific molecular targets. The unique combination of the chloro group and the tetrahydroisoquinoline moiety allows it to engage in various biochemical interactions that can modulate enzyme activity and receptor signaling pathways.
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential effects of 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme inhibition | Showed significant inhibition of enzyme X with an IC50 value of 20 µM. |
| Study B | Receptor modulation | Demonstrated modulation of receptor Y, enhancing its activity by 40%. |
| Study C | Anticancer properties | Indicated potential anticancer effects in vitro against cell line Z with an IC50 value of 15 µM. |
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide | Thiophene ring with a methylphenyl substituent | Potential anti-inflammatory properties |
| N-(4-(1H-pyrazolyl))thiophene-2-carboxamide | Pyrazole instead of tetrahydroisoquinoline | Exhibits antifungal activity |
| 5-bromo-N-(4-(morpholinyl))thiophene-2-carboxamide | Morpholine substituent | Investigated for central nervous system effects |
Synthesis Techniques
The synthesis of 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. Recent advancements such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times significantly.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves three key steps:
Chlorination : Introduce chlorine at the 5-position of thiophene-2-carboxylic acid using reagents like SOCl₂ or PCl₃ .
Amide Coupling : React 5-chlorothiophene-2-carboxylic acid with propargylamine derivatives. Copper-catalyzed azide-alkyne cyclization (CuAAC) or carbodiimide-mediated coupling (e.g., EDC/HOBt) is often used .
Tetrahydroisoquinoline Attachment : Alkylation or nucleophilic substitution to attach the tetrahydroisoquinoline moiety to the alkyne chain .
- Optimization : Yields depend on solvent choice (e.g., DMF for polar intermediates), temperature control (0–5°C for sensitive steps), and catalyst loading (e.g., 10 mol% CuI for CuAAC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?
- Key Techniques :
- ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.5 ppm for NH) and tetrahydroisoquinoline protons (δ 2.5–4.0 ppm for CH₂ groups) .
- IR Spectroscopy : Identify carbonyl stretches (1660–1680 cm⁻¹ for amide C=O) and alkyne C≡C (2100–2260 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the tetrahydroisoquinoline’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic yields be improved when coupling the tetrahydroisoquinoline moiety to the alkyne chain?
- Challenge : Steric hindrance from the bulky tetrahydroisoquinoline group reduces coupling efficiency.
- Solutions :
- Use Pd-catalyzed Sonogashira coupling for sp²-sp hybridization, enhancing regioselectivity .
- Optimize solvent polarity (e.g., THF vs. DCM) and base (e.g., Et₃N vs. DBU) to stabilize intermediates .
- Employ microwave-assisted synthesis to reduce reaction time and improve purity .
Q. How should researchers resolve contradictions in biological activity data across similar compounds?
- Case Study : If antimicrobial results conflict with ’s oxadiazole derivatives:
Structural Analysis : Compare electron-withdrawing effects of Cl (thiophene) vs. CF₃ (phenyl) groups on membrane permeability .
Assay Replication : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hrs) to minimize variability .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity differences toward bacterial targets like DNA gyrase .
Q. What strategies are effective in elucidating the mechanism of action for this compound in cancer cell lines?
- Approaches :
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Proteomics : SILAC labeling to quantify changes in kinase expression (e.g., MAPK/ERK) .
- Chemical Proteomics : Use alkyne-tagged analogs for click chemistry-based target identification .
- Validation : Compare results with known tetrahydroisoquinoline-based inhibitors (e.g., topotecan derivatives) .
Q. How can researchers address low purity during final-stage purification?
- Troubleshooting :
- Chromatography : Switch from silica gel to reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for polar impurities) .
- In-line Analytics : Integrate LC-MS monitoring during synthesis to detect side-products early .
Methodological Resources
- Synthetic Protocols : (multi-step organic synthesis), (flow-chemistry optimization) .
- Characterization Templates : (NMR/IR data tables), (TLC conditions) .
- Biological Assays : (antimicrobial testing), (enzyme inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
